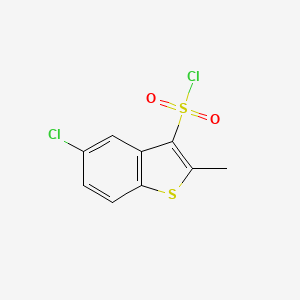

5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride

Description

Properties

IUPAC Name |

5-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)7-4-6(10)2-3-8(7)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIXGHPYYMOSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)C=CC(=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of the Benzothiophene Core

- Introduction of the chlorine atom at the 5-position is typically achieved via selective electrophilic aromatic substitution using chlorinating agents. The choice of chlorinating agent and conditions ensures regioselectivity and prevents over-chlorination.

Sulfonylation Followed by Chlorination to Form Sulfonyl Chloride

- The 3-position sulfonyl chloride group is introduced by first sulfonating the benzothiophene to form the corresponding sulfonic acid or sulfonate intermediate.

- This intermediate is then converted to the sulfonyl chloride using chlorinating reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Detailed Preparation Methods

| Step | Method Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1. Sulfonation | Sulfonation of 5-chloro-2-methylbenzothiophene to form sulfonic acid intermediate | Sulfur trioxide (SO3), chlorosulfonic acid (ClSO3H), or sulfuryl chloride (SO2Cl2) under controlled temperature | Sulfonation is regioselective at the 3-position due to electronic effects of substituents |

| 2. Chlorination of Sulfonic Acid | Conversion of sulfonic acid to sulfonyl chloride | Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), reflux conditions | Efficient conversion to sulfonyl chloride; removal of by-products (SO2, HCl) is critical |

| 3. Purification | Isolation of pure 5-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride | Vacuum distillation or recrystallization | High purity (>99%) achievable with proper purification |

Alternative and Advanced Methods

Sandmeyer-Type Chlorosulfonylation

- A novel method involves the Sandmeyer reaction starting from aromatic amines, which are converted into diazonium salts and subsequently transformed into sulfonyl chlorides using sulfur dioxide surrogates like DABSO (DABCO-bis(sulfur dioxide)) and copper catalysts.

- This approach offers mild reaction conditions, high yields, and applicability to heterocyclic compounds including benzothiophenes.

- Example: Treatment of benzothiophene derivatives with aqueous HCl, tert-butyl nitrite for diazotization, then addition of DABSO and CuCl2 at 75 °C yields sulfonyl chlorides in up to 83% isolated yield.

Catalytic Reduction and Sulfonylation

- In related thiophenol preparations, catalytic reduction of sulfonyl chlorides using Pd/C with triphenylphosphine and iodine in formic acid as reductant has been reported. Although this is for thiophenols, similar catalytic systems may be adapted for sulfonyl chloride synthesis with modifications.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Traditional Sulfonation + Chlorination | SO3 or ClSO3H, then SOCl2 or PCl5 | Sulfonation: 0-50 °C; Chlorination: reflux | 65-80 | Well-established, scalable | Harsh reagents, environmental concerns |

| Sandmeyer Chlorosulfonylation | Aromatic amine, DABSO, CuCl2, tert-butyl nitrite | 75 °C, aqueous acidic media | ~80-83 | Mild conditions, high selectivity, suitable for heterocycles | Requires amine precursor, multi-step |

| Catalytic Reduction (related thiophenol prep) | Pd/C, triphenylphosphine, iodine, formic acid | 50 °C, 5 h | 70-75 (for thiophenols) | Environmentally friendly reductant | Not directly for sulfonyl chloride, more complex |

Research Findings and Optimization Notes

- The Sandmeyer-type chlorosulfonylation method is notable for its mildness and high yield, making it promising for industrial and laboratory scale synthesis of sulfonyl chlorides on heterocyclic systems including benzothiophenes.

- Control of equivalents of aqueous HCl and reaction temperature is critical to maximize yield and purity.

- Traditional sulfonation followed by chlorination remains widely used but involves corrosive and hazardous reagents, requiring careful handling and waste management.

- Catalytic methods using Pd/C and formic acid as reductant offer greener alternatives for related compounds and may inspire future adaptations for sulfonyl chloride synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Electrophilic Aromatic Substitution: The chloro group on the benzothiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Electrophilic Aromatic Substitution: Reagents such as nitrating agents, halogenating agents, and Friedel-Crafts acylating agents are used under acidic conditions.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Substituted Benzothiophenes: Formed through electrophilic aromatic substitution.

Scientific Research Applications

Chemical Synthesis

5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride serves as a crucial intermediate in organic synthesis. Its sulfonyl chloride functional group allows for various chemical transformations, including:

- Formation of Sulfonamides : The compound reacts with amines to produce sulfonamides, which are important in medicinal chemistry.

- Synthesis of Specialty Chemicals : It is utilized in the production of agrochemicals and pharmaceuticals, where it acts as a building block for more complex molecules.

Table 1: Chemical Transformations Involving this compound

| Reaction Type | Product Type | Example Reaction |

|---|---|---|

| Sulfonamide Formation | Sulfonamides | Reaction with amines |

| Electrophilic Substitution | Substituted Benzothiophenes | Reaction with nucleophiles |

| Sulfonate Formation | Sulfonates | Reaction with alcohols |

Biochemical Applications

In biochemical research, this compound is employed for the modification of proteins and enzymes. The sulfonylation process allows it to interact with nucleophilic sites on biomolecules, leading to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds, thus altering their activity and function.

- Cell Signaling Modulation : It has been shown to influence signaling pathways by modulating the activity of kinases and phosphatases, which are vital for cellular functions .

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound were effective in inhibiting the NLRP3 inflammasome, a key player in inflammatory responses. The structure-activity relationship indicated that modifications to the sulfonamide moiety significantly affected inhibitory potency .

Medicinal Chemistry

The compound is under investigation for its potential as a building block in drug development. Its ability to modify biological molecules makes it valuable in creating new therapeutic agents:

- Anti-inflammatory Agents : Research has focused on its use in developing inhibitors targeting inflammatory pathways.

- Cancer Therapeutics : The reactivity of the sulfonyl chloride group allows for the design of compounds that may exhibit anticancer properties through selective targeting of cancer cell metabolism .

Table 2: Potential Therapeutic Applications

| Application Type | Target Disease | Mechanism |

|---|---|---|

| Anti-inflammatory | Autoimmune diseases | Inhibition of inflammasome activity |

| Anticancer | Various cancers | Modification of metabolic pathways |

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals. Its applications include:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating and chlorinating agent. The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate derivatives, while the chloro group can participate in further substitution reactions . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which activates the benzothiophene ring towards nucleophilic attack .

Comparison with Similar Compounds

Comparison with Benzofuran Derivatives

A structurally related compound is 5-chloro-3-methyl-1-benzofuran-2-sulfonyl chloride (CAS: 745023-62-5), which replaces the thiophene sulfur with an oxygen atom, forming a benzofuran core. Key differences include:

The sulfonyl chloride group’s position (2 vs. 3) also impacts steric accessibility for reactions .

Comparison with Positional Isomers

The compound 5-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride (CAS: 166964-33-6) is a positional isomer of the target molecule, differing in substituent placement:

Reactivity and Stability Trends

- Electronic Effects : Benzothiophene’s sulfur atom provides greater polarizability than benzofuran’s oxygen, enhancing electrophilic substitution rates at the sulfonyl chloride group .

- Steric Effects : The methyl group at position 2 in the target compound may slow reactions requiring access to the sulfonyl chloride, whereas positional isomers or benzofuran analogs might exhibit faster kinetics in similar conditions.

- Thermal Stability : Benzothiophene derivatives generally exhibit higher thermal stability than benzofurans due to sulfur’s lower electronegativity and stronger C–S bonds .

Biological Activity

5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is a compound with significant potential in biochemical applications due to its unique chemical structure and reactivity. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClOS

- Molecular Weight : 281.18 g/mol

- Structure : The compound features a benzothiophene core with a sulfonyl chloride functional group, which enhances its reactivity towards nucleophiles.

The biological activity of this compound primarily arises from its ability to undergo electrophilic aromatic substitution and nucleophilic substitution reactions. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to:

- Covalent Modification : Interactions with amino acid residues such as lysine and cysteine can result in the formation of sulfonamide bonds, altering the function of target proteins.

- Enzyme Inhibition/Activation : Depending on the target biomolecule, this compound can either inhibit or activate enzymatic functions, impacting various cellular processes.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression. For example:

- It has been shown to influence the activity of kinases and phosphatases, which are crucial for regulating cellular signaling.

- Alterations in gene expression related to metabolic pathways have been observed, indicating potential effects on cellular metabolism.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : Selective modification of target biomolecules occurs without significant toxicity.

- High Doses : Cytotoxicity and tissue damage may arise, highlighting the importance of dosage in therapeutic applications.

Case Studies

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain dehydrogenases, impacting metabolic flux.

- Animal Models : In vivo studies suggest that varying dosages can lead to different biological outcomes. Low doses resulted in beneficial modifications without adverse effects, while higher concentrations led to toxicity.

Comparative Analysis

A comparative analysis with similar compounds reveals unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHClOS | Contains a sulfonyl chloride group; high reactivity |

| 2-Methylbenzothiophene | CHS | Lacks sulfonyl chloride; less reactive |

| Benzothiophene | CHS | Simplest form; no additional functional groups |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.